![molecular formula C13H14N2O B11892683 2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole CAS No. 312505-10-5](/img/structure/B11892683.png)
2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of an acetyl group with a tetrahydroindole derivative, followed by cyclization to form the pyridoindole structure . The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to drive the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various halogenating agents, acids, and bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroindole derivatives .
Aplicaciones Científicas De Investigación
2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anti-tumor effects . Molecular docking studies have shown that this compound can bind to the active sites of various proteins, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]indole: Lacks the acetyl group but shares the core structure.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]indole derivatives: Various derivatives with different substituents that exhibit similar biological activities.
Uniqueness
2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole is unique due to the presence of the acetyl group, which can enhance its biological activity and specificity. This modification can improve its binding affinity to molecular targets and increase its potential as a therapeutic agent .
Propiedades
Número CAS |
312505-10-5 |
|---|---|
Fórmula molecular |
C13H14N2O |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C13H14N2O/c1-9(16)15-7-6-13-11(8-15)10-4-2-3-5-12(10)14-13/h2-5,14H,6-8H2,1H3 |
Clave InChI |
AHJHXLBVCPEERJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC2=C(C1)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



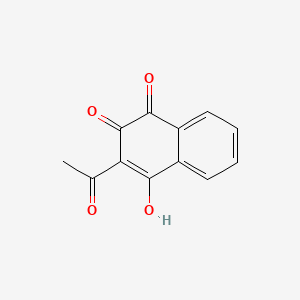

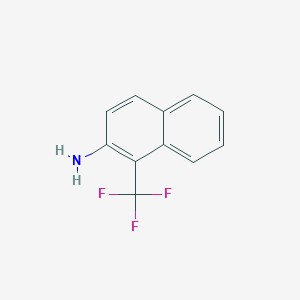
![4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B11892637.png)





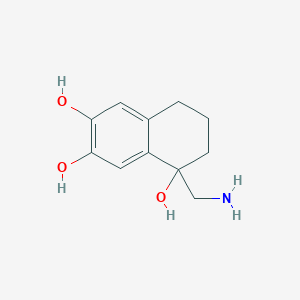
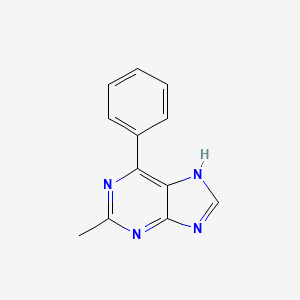
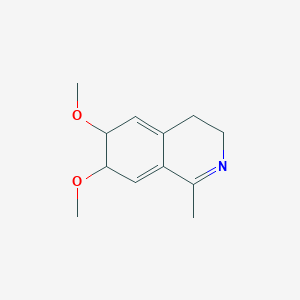
![1-benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11892698.png)
